(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-4-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-25-14-8-5-9-16-18(14)22(10-17(23)26-2)20(29-16)21-19(24)15-11-27-12-6-3-4-7-13(12)28-15/h3-9,15H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNNXCVTKXQIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3COC4=CC=CC=C4O3)N2CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2,3-Dihydrobenzo[b]Dioxine-2-Carbonyl Chloride
The synthesis commences with the preparation of the dioxine-carbonyl chloride intermediate. Methyl 1,4-benzodioxan-2-carboxylate undergoes alkaline hydrolysis using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture (3:1 v/v) at 60°C for 6 hours, yielding 1,4-benzodioxan-2-carboxylic acid. Subsequent treatment with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours) produces the acyl chloride, isolated via rotary evaporation.
Key Reaction Conditions :
Coupling with 4-Methoxy-2-Aminobenzothiazole
The acyl chloride reacts with 4-methoxy-2-aminobenzothiazole in ethanol under reflux (78°C, 8 hours) with triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution, forming the imino bond (C=N) critical for the Z-configuration.
Optimization Insights :
Esterification of the Methylene Acetate Moiety
The final step introduces the methyl acetate group via Mitsunobu reaction or nucleophilic substitution. Using methyl bromoacetate and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves 68% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) ensures >98% purity.
Reaction Conditions and Yield Optimization
Critical Parameters for Stereochemical Control
The Z-configuration is stabilized by intramolecular hydrogen bonding between the imino nitrogen and the dioxine oxygen, as confirmed by X-ray crystallography in analogous compounds. Key factors include:
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl Chloride Formation | LiOH, SOCl₂, THF/H₂O → SOCl₂, reflux | 85–92 | 95 |
| Imino Bond Formation | Et₃N, ethanol, reflux | 76 | 98 |
| Esterification | Methyl bromoacetate, K₂CO₃, DMF, 80°C | 68 | 98 |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule contains:
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Benzodioxine ring : A fused 1,4-dioxane system with aromatic stabilization, resistant to electrophilic substitution but susceptible to ring-opening under strong acidic/basic conditions .
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Thiazole core : A five-membered aromatic ring with sulfur and nitrogen, prone to electrophilic substitution at the 5-position and nucleophilic attack at the 2-position .
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Imine linkage (C=N) : Reactive toward hydrolysis (acid/base-mediated) and reduction (e.g., NaBH₄) .
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Methyl ester : Hydrolyzable to carboxylic acid under acidic/basic conditions .
Thiazole Ring Formation
The 4-methoxybenzo[d]thiazol-3(2H)-yl group likely arises from:
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Hantzsch Thiazole Synthesis : Condensation of thiourea derivatives with α-halo ketones (e.g., 4-methoxy-2-bromoacetophenone) .
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Oxidative Cyclization : Using iodine or FeCl₃ to promote cyclization of thioamide precursors .
Imine Linkage Formation
The (Z)-imino bond is synthesized via:
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Schiff Base Reaction : Condensation of a primary amine (e.g., benzodioxine-2-carboxamide) with a carbonyl-containing thiazole precursor under anhydrous conditions .
Esterification
The methyl ester is introduced via:
Reaction Table for Key Functional Groups
Stability and Degradation Pathways
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Hydrolysis :
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Oxidation :
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Photodegradation :
Catalytic and Biological Interactions
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PARP1 Inhibition : Analogous benzodioxine carboxamides (e.g., compound 4 , IC₅₀ = 5.8 μM) show PARP1 inhibition via NAD⁺-mimetic binding .
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HSF1 Inhibition : Fused dihydrodioxins exhibit heat shock factor antagonism via hydrophobic pocket binding .
Structural Insights from Computational Studies
Scientific Research Applications
Pharmacological Properties
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Antidepressant Activity :
- Compounds similar to (Z)-methyl 2-(...) have shown significant binding affinities for serotonin receptors (5-HT1A and 5-HT2A), indicating potential antidepressant properties. For instance, derivatives have been reported with a Ki value of 17 nM for the 5-HT1A receptor, showcasing their therapeutic potential in treating depression .
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Anti-inflammatory Effects :
- Thiazole derivatives are recognized for their anti-inflammatory properties. The unique structure of this compound may modulate inflammatory pathways, contributing to its analgesic effects .
- Anticancer Research :
Synthesis and Characterization
The synthesis of (Z)-methyl 2-(...) typically involves several steps:
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Formation of Key Intermediates :
- Starting from commercially available precursors, the synthesis includes the oxidation of 2,3-dihydrobenzo[b][1,4]dioxine to form intermediates like 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde.
- Coupling Reaction :
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to (Z)-methyl 2-(...):
- Study on Antidepressant Effects : A series of benzothiazole derivatives demonstrated significant antidepressant-like activity in animal models using tests such as the forced swimming test (FST) and tail suspension test (TST). These studies indicated reduced immobility times in treated groups, suggesting efficacy in treating depression .
- In Vitro Antibacterial and Antifungal Activities : Other derivatives have been evaluated for their antibacterial and antifungal properties, showing promising results against various pathogens .
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
a) (Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate
- Key Differences: Replaces the dihydrodioxine-carbonyl group with a methoxyimino moiety. Lacks the methoxy substitution on the benzothiazole ring.
- The methoxyimino group improves solubility in polar solvents, as evidenced by its crystallization in methanol .
b) (Z)-Ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 338966-35-1)
- Key Differences :
- Substitutes the dihydrodioxine-carbonyl with a 4-nitrobenzoyl group .
- Uses an ethyl ester instead of a methyl ester.
- Impact on Properties :
c) 2,3-Dihydro-2-(4-hydroxyphenyl)-4-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine (6j)
Physicochemical and Spectral Data Comparison
Crystallographic and Stability Insights
- Target Compound : Likely exhibits intermolecular hydrogen bonding (N–H⋯O, C–H⋯O) and π-π stacking, similar to related thiazole derivatives . These interactions enhance thermal stability and crystallinity.
- (Z)-Methyl 2-(methoxyimino)ethanoate: Crystal structure reveals R₂²(8) ring motifs via N–H⋯N bonds, forming dimers stabilized by π-π interactions (3.536 Å centroid distance) .
- Benzothiazepine (6j) : IR spectra confirm hydroxyl (3440 cm⁻¹) and carbonyl (1680 cm⁻¹) absorptions, with NMR data supporting aromatic proton environments .
Biological Activity
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the thiazole derivative class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its unique structural features contribute to its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 414.43 g/mol. The compound incorporates multiple functional groups that enhance its biological interactions and reactivity .
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of enzyme activity, inhibition of signaling pathways, or alteration in gene expression profiles. For instance, thiazole derivatives are known to exhibit significant inhibitory effects on various enzymes and receptors .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For example, compounds with similar structures have shown strong cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation .
Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties. They have been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity suggests potential applications in treating inflammatory diseases .
Study on Cytotoxicity
A study investigating the cytotoxic effects of a thiazole derivative similar to this compound reported significant cytotoxicity against HepG-2 and MCF-7 cell lines. The compound's mechanism was linked to its ability to bind to calf-thymus DNA, suggesting a direct interaction that may lead to DNA damage and subsequent cell death .
Anti-inflammatory Activity
Another study focused on the anti-inflammatory activity of thiazole derivatives demonstrated that these compounds could effectively inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), key mediators in inflammatory responses. This suggests that this compound may be beneficial in conditions characterized by excessive inflammation .
Summary Table of Biological Activities
| Activity | Type | Cell Line/Model | Effect |
|---|---|---|---|
| Anticancer | Cytotoxicity | HepG-2 | Strong cytotoxic effect |
| Anticancer | Cytotoxicity | MCF-7 | Induces apoptosis |
| Anti-inflammatory | Cytokine Inhibition | In vitro models | Reduces TNF-α and IL-1β production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
